molecular formula C4H6N4O B1664886 5-Aminoimidazole-4-carboxamide CAS No. 360-97-4

5-Aminoimidazole-4-carboxamide

Cat. No.: B1664886
CAS No.: 360-97-4
M. Wt: 126.12 g/mol
InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminoimidazole carboxamide is a small molecule with the chemical formula C₄H₆N₄O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. This compound is known for its role as an intermediate in the biosynthesis of purines, which are essential components of nucleic acids. Aminoimidazole carboxamide has gained significant attention in scientific research due to its potential therapeutic applications and its ability to modulate various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminoimidazole carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of aminoimidazole carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Aminoimidazole carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Ocular Health

Topical Application for Dry Eye Disease
Recent studies have demonstrated the efficacy of AICAR in treating dry eye disease. A study conducted on a mouse model of experimental dry eye (EDE) showed that topical application of 0.01% AICAR significantly improved clinical signs and reduced inflammation compared to control groups. This was evidenced by enhanced tear volume, tear film break-up time, and decreased levels of inflammatory cytokines such as IL-1β and TNF-α . The findings suggest that AICAR could serve as a promising therapeutic agent for managing dry eye disease.

Oncology

Induction of Apoptosis in Cancer Cells
AICAR has been investigated for its potential to induce apoptosis in various cancer cell lines. In studies involving human myeloid cells, AICAR was shown to markedly inhibit cell proliferation in a dose-dependent manner and induce apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) modulation . Furthermore, AICAR's ability to trigger differentiation in acute myeloid leukemia (AML) cells has been highlighted, suggesting its role as a differentiation therapy agent .

Metabolic Disorders

Effects on Glucose Homeostasis and Fat Accumulation
AICAR is recognized for its role in metabolic regulation, particularly in glucose metabolism. It has been shown to prevent fat gain and improve insulin sensitivity by activating AMPK pathways . Research indicates that AICAR administration can enhance glucose uptake in skeletal muscle and promote fat oxidation, making it a candidate for therapeutic strategies against obesity and type 2 diabetes .

Neuroprotection

Potential Therapeutic Effects in Ischemic Injury
The neuroprotective properties of AICAR have been explored in models of ischemic stroke. Studies indicate that AICAR can mitigate neuronal damage by preserving mitochondrial function and reducing oxidative stress during ischemic events . Its application in pharmacological screening has identified AICAR as a compound with potential protective effects against neuronal injury.

Case Studies and Research Findings

Application Area Study Focus Findings
Ocular HealthDry Eye DiseaseTopical AICAR improved clinical signs and reduced inflammation significantly compared to controls .
OncologyCancer Cell LinesInduced apoptosis via caspase activation; inhibited proliferation in myeloid cells .
Metabolic DisordersGlucose RegulationEnhanced glucose uptake and fat oxidation; potential role in obesity management .
NeuroprotectionIschemic StrokePreserved mitochondrial function; reduced oxidative stress during ischemia .

Comparison with Similar Compounds

Aminoimidazole carboxamide is similar to other imidazole derivatives, such as:

The uniqueness of aminoimidazole carboxamide lies in its specific ability to modulate AMPK activity and its potential therapeutic applications in various diseases.

Conclusion

Aminoimidazole carboxamide is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and ability to modulate key biochemical pathways make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Biological Activity

5-Aminoimidazole-4-carboxamide (AICAR) is a compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound, also known as AICAR, is involved in purine metabolism and is a precursor in the biosynthesis of adenosine monophosphate (AMP) through the action of adenine phosphoribosyltransferase. It exists across various organisms, from bacteria to humans, indicating its fundamental biological significance . AICAR has been shown to possess anti-inflammatory properties and may exert toxic effects at high concentrations .

AICAR activates AMPK, a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including:

  • Increased Glucose Uptake : AICAR enhances glucose transport in skeletal muscle by promoting GLUT4 translocation to the plasma membrane, thereby improving insulin sensitivity .
  • Muscle Adaptations : Chronic administration of AICAR has been associated with positive muscle adaptations, including increased mitochondrial biogenesis and improved muscle phenotype .
  • Differentiation Induction : In hematopoietic cells, AICAR has been shown to induce differentiation in acute myeloid leukemia (AML) blasts resistant to traditional therapies like all-trans retinoic acid (ATRA) .

Table 1: Summary of Key Studies on AICAR

StudySubjectKey Findings
MiceInduced cognitive benefits; upregulation of PGC-1α expression.
AML PatientsTriggered differentiation in AML blasts; correlated with sensitivity to DHODH inhibitors.
RatsIncreased insulin-stimulated glucose uptake in skeletal muscles after chronic AICAR administration.
3T3-L1 AdipocytesStimulated glucose transport; inhibited insulin-stimulated GLUT4 translocation.

Study Highlights

  • Cognitive Benefits : In a study involving healthy mice, daily subcutaneous injections of AICAR improved cognitive functions and altered muscle phenotype through AMPK activation .
  • Differentiation in AML : AICAR was effective in inducing differentiation in primary AML blasts cultured ex vivo, suggesting potential for use in leukemia treatment .
  • Skeletal Muscle Effects : Chronic treatment with AICAR significantly increased glucose uptake and GLUT4 content in rat skeletal muscles, mimicking the effects of exercise training .

Therapeutic Applications

The biological activity of AICAR suggests several potential therapeutic applications:

  • Metabolic Disorders : Due to its role in enhancing insulin sensitivity and glucose uptake, AICAR may be beneficial for treating type 2 diabetes and obesity.
  • Cancer Therapy : Its ability to induce differentiation in cancer cells presents opportunities for developing new treatments for hematological malignancies.
  • Neuroprotection : The cognitive benefits observed in animal models indicate that AICAR could have applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for identifying and quantifying AICAR in biological samples?

AICAR is typically identified using chromatographic and spectroscopic techniques. For example, reverse-phase HPLC coupled with UV detection can separate AICAR from cellular extracts, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. In Methanothermobacter thermoautotrophicus, ZMP (AICAR ribonucleotide) was validated by comparing retention times and spectral data (UV absorbance, MS fragmentation) with a commercial standard . For quantification, enzymatic assays or isotope-dilution MS are recommended to improve specificity in complex matrices.

Q. How is AICAR biosynthesized in eukaryotic systems, and what genetic tools are used to study this pathway?

In Saccharomyces cerevisiae, AICAR is a key intermediate in the de novo purine biosynthesis pathway. The bifunctional enzymes Ade16p and Ade17p catalyze the conversion of AICAR to inosine monophosphate (IMP). Gene disruption studies (e.g., ade16/ade17 double knockouts) combined with subcellular fractionation and immunofluorescence reveal cytosolic localization of these enzymes. Expression profiling using epitope-tagged constructs shows differential regulation: ADE17 is repressed by adenine, while ADE16 is upregulated in nonfermentable carbon conditions .

Advanced Research Questions

Q. How does AICAR exert AMPK-independent effects on glucose metabolism in hepatocytes?

AICAR inhibits glucose phosphorylation independently of AMPK by disrupting glucokinase (GK) translocation. In AMPKα1/α2-deficient hepatocytes, AICAR reduces cytosolic ATP levels, which prevents GK movement from the nucleus to the cytosol. This mechanism was confirmed using ATP-depletion agents (e.g., oligomycin) and AMPK-knockout models. Experimental validation involves measuring intracellular ATP via luciferase assays and tracking GK localization with fluorescent tags .

Q. What experimental designs resolve contradictions in AMPK-dependent vs. AMPK-independent AICAR effects?

To distinguish between these mechanisms, researchers use:

  • Genetic models : AMPKα1/α2 liver-specific knockout mice (as in hepatocyte studies) .
  • Pharmacological inhibitors : Compound C (AMPK inhibitor) or constitutive-active AMPK mutants .
  • Pathway-specific assays : Monitoring downstream targets (e.g., ACC phosphorylation for AMPK activity) alongside ATP levels and metabolic fluxes .

Q. How does AICAR modulate Th1/Th17 immune responses in inflammatory bowel disease (IBD) models?

In dextran sulfate sodium (DSS)-induced colitis, AICAR reduces proinflammatory cytokines (IL-6, IL-17, IFN-γ) via AMPK activation. Methodologies include:

  • Cytokine profiling : ELISA or multiplex assays of colon homogenates.
  • Flow cytometry : Quantifying Th1/Th17 cells in mesenteric lymph nodes.
  • NF-κB inhibition assays : Electrophoretic mobility shift assays (EMSAs) to measure nuclear translocation in macrophages .

Q. What strategies are used to investigate AICAR’s anti-tumor effects in vitro and in vivo?

  • In vitro : AICAR induces S-phase arrest in cancer cells via p21/p27 upregulation. Validate using flow cytometry (PI staining) and Western blotting for cell-cycle regulators .
  • In vivo : Xenograft models treated with AICAR show reduced tumor growth. Immunohistochemistry of excised tumors confirms increased p53 and decreased phospho-Akt expression .

Q. Methodological Challenges

Q. How can researchers optimize AICAR delivery to avoid off-target effects in metabolic studies?

  • Dose titration : Pre-testing IC50 values across cell lines.
  • Control experiments : Comparing AICAR with direct AMPK activators (e.g., A-769662) to isolate AMPK-specific effects .
  • Metabolic tracing : Using <sup>13</sup>C-labeled AICAR to track incorporation into purine pools .

Q. What assays are critical for studying AICAR’s role in mitochondrial vs. cytosolic one-carbon metabolism?

  • Subcellular fractionation : Isolate mitochondria/cytosol to measure AICAR transformylase (ATIC) activity.
  • Folate profiling : LC-MS quantification of 10-formyl-THF and other one-carbon carriers .
  • CRISPR/Cas9 knockouts : Targeting mitochondrial vs. cytosolic folylpolyglutamate synthetase (FPGS) to dissect compartment-specific effects .

Q. Data Interpretation and Validation

Q. How to address discrepancies in AICAR’s immunomodulatory effects across disease models?

  • Model-specific factors : Compare dosing regimens (e.g., 0.5 mg/g in colitis vs. 1 mg/g in encephalomyelitis) .
  • Immune cell subset analysis : Single-cell RNA sequencing to identify AICAR-responsive populations (e.g., regulatory T cells vs. macrophages) .

Q. What statistical approaches ensure robustness in AICAR studies with small sample sizes?

  • Mixed-effects models : Account for inter-individual variability in in vivo studies.
  • Power analysis : Pre-study calculations to determine minimum n-values for AMPK activation assays (e.g., based on phospho-ACC Western blot data) .

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYTAVYBRSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059891
Record name 5-Aminoimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole-4-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

360-97-4
Record name 5-Aminoimidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoimidazole carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoimidazole carboxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Colahepat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole-4-carboxamide, 5-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Aminoimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminoimidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-5-IMIDAZOLE CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Aminoimidazole-4-carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003192
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Water (50 ml) and an aqueous solution of 25% NaOH (43.0 g) were added to 8 g of N-(2-amino-1,2-dicyanovinyl) formamidine (hereinafter abbreviated as AMD), and reacted under reflux for 2 hours. This aqueous solution was cooled to room temperature or below and adjusted the pH to 7 by adding 35% hydrochloric acid. The reaction solution was concentrated and exsiccated under reduced pressure followed by adding ethanol, and subsequently insoluble sodium chloride was filtrated and removed. The filtrate was treated with activated carbon and then concentrated to afford an ethanol solution of AICA. To lower the pH to 3 or less, 35% hydrochloric acid was added to this, cooled to 10° C. or less, and subsequently generated crystal was filtrated. This crystal was dried to yield 8.1 g of 4(5)-aminoimidazole-5-carboxamide (hereinafter abbreviated as AICA) hydrochloride (yield: 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Aminoimidazole-4-carboxamide
5-Aminoimidazole-4-carboxamide
5-Aminoimidazole-4-carboxamide
5-Aminoimidazole-4-carboxamide
5-Aminoimidazole-4-carboxamide
5-Aminoimidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.